6-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been studied extensively . More than 20 new TFMP-containing agrochemicals have been introduced to the market .Molecular Structure Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of various compounds .Physical and Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)phenol, a compound with a similar structure, is a liquid with a refractive index of 1.473, a boiling point of 87-88 °C/38 mmHg, and a density of 1.459 g/mL at 25 °C .Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of aryloxy oxo pyrimidinone, which displays alk-selective inhibition
Mode of Action
The compound might interact with its targets through a mechanism similar to the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves oxidative addition and transmetalation . The compound might bind to its target protein and induce conformational changes, leading to the inhibition or activation of the protein’s function.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3/c16-11-6-5-8(15(17,18)19)7-12(11)20-13(21)9-3-1-2-4-10(9)14(22)23/h1-2,5-7,9-10H,3-4H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJBBSPXYYWVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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